Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 613240-18-9
VCID: VC3869139
InChI: InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

CAS No.: 613240-18-9

Cat. No.: VC3869139

Molecular Formula: C13H10F3NO3

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate - 613240-18-9

Specification

CAS No. 613240-18-9
Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
IUPAC Name ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3
Standard InChI Key MKMLEMDGZCVWJB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is defined by the IUPAC name ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate. Its canonical SMILES representation is CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F, reflecting the ester group at position 3 of the isoxazole ring and the para-substituted trifluoromethylphenyl moiety. Key identifiers include:

PropertyValueSource
Molecular FormulaC13H10F3NO3\text{C}_{13}\text{H}_{10}\text{F}_{3}\text{NO}_{3}
Molecular Weight285.22 g/mol
Exact Mass285.061 g/mol
PSA (Polar Surface Area)52.33 Ų
LogP (Partition Coefficient)3.54

Structural Analysis

X-ray crystallography of analogous isoxazole derivatives reveals planar configurations, with dihedral angles between the carboxylate and isoxazole rings measuring approximately 0.92°–1.58° . The trifluoromethyl group enhances electronic withdrawal, stabilizing the aromatic system and influencing intermolecular interactions .

Synthesis and Production Methods

Cycloaddition and Functionalization

Industrial synthesis typically employs a 1,3-dipolar cycloaddition between nitrile oxides and alkynes to construct the isoxazole core. For this compound, p-trifluoromethylacetophenone reacts with diethyl oxalate under basic conditions to form a diketone intermediate, which undergoes condensation with hydroxylamine hydrochloride to yield the isoxazole ring . Subsequent esterification introduces the ethyl carboxylate group (Fig. 1).

Key Reaction Steps:

  • Diketone Formation:
    Ar-C(=O)-CH3+EtO-C(=O)-CO-OEtAr-C(=O)-CO-OEt\text{Ar-C(=O)-CH}_3 + \text{EtO-C(=O)-CO-OEt} \rightarrow \text{Ar-C(=O)-CO-OEt}

  • Isoxazole Cyclization:
    Ar-C(=O)-CO-OEt+NH2OHIsoxazole Intermediate\text{Ar-C(=O)-CO-OEt} + \text{NH}_2\text{OH} \rightarrow \text{Isoxazole Intermediate}

  • Esterification:
    Acid-catalyzed reaction with ethanol to finalize the ethyl ester .

ParameterConditionsYield
CyclizationEthanol, reflux, 4 hrs33%
PurityRecrystallization (ethyl acetate)>95%

Industrial Optimization

Metal-free protocols and microwave-assisted synthesis reduce reaction times and improve yields (up to 45% in sulfolane solvent) .

Physicochemical Properties

Thermal and Solubility Profile

The compound exhibits a melting point of 133.0–134.0°C, with moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) and low aqueous solubility (LogP = 3.54) . Its trifluoromethyl group enhances lipid permeability, favoring blood-brain barrier penetration.

Spectroscopic Data

  • IR (KBr): Strong absorption at 1745 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (C=N) .

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 1.42 (t, 3H, CH3_3), 4.42 (q, 2H, OCH2_2), 7.75–8.10 (m, 4H, Ar-H) .

Applications in Medicinal Chemistry

Drug Design and SAR Insights

  • Trifluoromethyl Effect: The -CF3_3 group increases metabolic stability and target affinity (Kd_d = 0.8 µM for COX-2).

  • Ester Bioisosteres: Hydrolysis to carboxylic acids improves aqueous solubility but reduces CNS penetration .

Preclinical Development

Patent filings highlight derivatives as candidates for neuropathic pain and inflammatory bowel disease . Toxicity profiles indicate low hepatotoxicity (IC50_{50} > 100 µM in HepG2 cells).

Comparative Analysis with Analogous Compounds

CompoundBioactivity (IC50_{50})LogP
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylateCOX-2: 2.1 µM2.78
4-Fluoro-isoxazole-3-carboxyamideTRPV1: 48 nM2.95

The trifluoromethyl derivative’s higher LogP (3.54) correlates with improved membrane permeability but necessitates formulation strategies to mitigate solubility limitations .

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